Silver acetylide
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Overview
Description
Silver acetylide is an inorganic chemical compound with the formula Ag₂C₂. It is a metal acetylide and can be regarded as a silver salt of the weak acid, acetylene. The compound consists of two carbon atoms linked by a triple bond, forming the anion [C≡C]²⁻, which is balanced by two silver cations. This compound is known for its explosive properties and is used as a primary explosive in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver acetylide can be synthesized by passing acetylene gas through a solution of silver nitrate. The reaction is as follows: [ 2 \text{AgNO}_3(\text{aq}) + \text{C}_2\text{H}_2(\text{g}) \rightarrow \text{Ag}_2\text{C}_2(\text{s}) + 2 \text{HNO}_3(\text{aq}) ] The reaction product is a greyish to white precipitate .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves passing acetylene gas through a dilute solution of silver nitrate and nitric acid. This method ensures the formation of a purer and whiter precipitate. The reaction is typically performed at ambient room temperature .
Chemical Reactions Analysis
Types of Reactions: Silver acetylide undergoes various types of reactions, including:
Decomposition: this compound decomposes to form silver and carbon. [ \text{Ag}_2\text{C}_2(\text{s}) \rightarrow 2 \text{Ag}(\text{s}) + 2 \text{C}(\text{s}) ]
Reaction with Acids: Like other metal acetylides, this compound reacts with acids to release acetylene gas.
Common Reagents and Conditions:
Oxidizing Agents: this compound can react with oxidizing agents, leading to explosive decomposition.
Acids: Reacts with acids to release acetylene gas.
Major Products Formed:
Silver and Carbon: Decomposition of this compound results in the formation of silver and carbon.
Acetylene Gas: Reaction with acids releases acetylene gas.
Scientific Research Applications
Silver acetylide has several scientific research applications, including:
Organic Chemistry: Used as a nucleophilic reagent in various organic transformations due to its mildness and low basicity.
Nanotechnology: Employed in the synthesis of graphene-coated silver nanoparticles, which have applications in photovoltaics and other fields.
Catalysis: Used in catalytic reactions involving silver salts, where silver acetylides act as intermediates.
Mechanism of Action
Silver acetylide exerts its effects primarily through its explosive decomposition. The compound decomposes to form silver and carbon, releasing a significant amount of energy. The molecular targets and pathways involved in its action include:
Decomposition Reaction: The decomposition of this compound into silver and carbon is a key pathway.
Coordination with Alkynes: Silver salts, including this compound, exhibit alkynophilicity due to π-coordination with the carbon-carbon triple bond, facilitating various organic reactions.
Comparison with Similar Compounds
Copper Acetylide (Cu₂C₂): Similar to silver acetylide, copper acetylide is also a metal acetylide with explosive properties.
Calcium Carbide (CaC₂): Although not a primary explosive, calcium carbide is another metal acetylide used industrially to produce acetylene gas.
Uniqueness of this compound:
Explosive Properties: this compound is a primary explosive with higher brisance compared to copper acetylide.
Applications in Organic Chemistry: The mildness and low basicity of this compound make it a valuable reagent in organic synthesis.
This compound stands out due to its unique combination of explosive properties and utility in organic chemistry and nanotechnology.
Properties
CAS No. |
13092-75-6 |
---|---|
Molecular Formula |
C2HAg |
Molecular Weight |
132.90 g/mol |
IUPAC Name |
silver;ethyne |
InChI |
InChI=1S/C2H.Ag/c1-2;/h1H;/q-1;+1 |
InChI Key |
SLERPCVQDVNSAK-UHFFFAOYSA-N |
SMILES |
C#[C-].[Ag+] |
Canonical SMILES |
C#[C-].[Ag+] |
Synonyms |
Silver acetylide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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